6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |
InChI Key |
ADKIJZWUCJWCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Cl)N=C(N2)C |
Origin of Product |
United States |
Preparation Methods
Tandem SN_NNAr Reaction–Reduction–Heterocyclization
A one-pot tandem method developed by Mandal et al. (2018) enables the synthesis of disubstituted imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine precursors. This protocol involves:
-
SAr Reaction : Substitution of the C2 chloride with primary amines (e.g., methylamine) in HO-isopropyl alcohol (IPA) at 80°C for 2 h.
-
Nitro Group Reduction : Treatment with Zn/HCl at 80°C for 45 min, reducing the nitro group to an amine.
-
Heterocyclization : Condensation with aldehydes (e.g., acetaldehyde) in HO-IPA at 85°C for 10 h, forming the imidazole ring.
For 6-chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine, the starting material 2-chloro-3-nitropyridine would require pre-functionalization with a methyl group at the C7 position prior to the SAr step. The chloro substituent at C6 is retained through the sequence, while the methyl group at C2 is introduced via the aldehyde reagent.
Optimized Synthetic Routes and Reaction Mechanisms
Regioselective Chlorination and Methylation
Chlorination at C6 is achieved using electrophilic chlorinating agents (e.g., POCl) on pyridine intermediates. For instance, 3-nitropyridine derivatives chlorinated at C6 can undergo subsequent methylation via:
-
Mitsunobu Reaction : Introducing methyl groups at C7 using methanol and diethyl azodicarboxylate (DEAD).
-
Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with methylboronic acids at C2.
A representative pathway involves:
-
Chlorination of 3-nitro-2-methylpyridine using POCl at 110°C to yield 6-chloro-3-nitro-2-methylpyridine.
-
Reduction of the nitro group to an amine with H/Pd-C.
-
Cyclization with triethylorthoformate under microwave irradiation (150°C, 30 min) to form the imidazole ring.
Mechanistic Insight : The cyclization proceeds via imine formation between the C3 amine and formate, followed by intramolecular nucleophilic attack by the C2 amine to form the five-membered ring.
Solvent and Catalyst Optimization
Green Solvent Systems
The use of HO-IPA (1:1) as a solvent enhances reaction efficiency and sustainability:
Catalytic Enhancements
-
Zn/HCl vs. Zn/AcOH : Zn/HCl reduces reaction time from 12 h to 45 min during nitro group reduction, improving throughput.
-
Microwave Assistance : Microwave irradiation at 150°C accelerates cyclization, achieving 93% yield in 30 min.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Regioselectivity Control
Competing reactions at C2 and C7 positions are minimized by:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the halogen in the pyridine ring is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazopyridine derivatives, while substitution reactions can yield various substituted imidazo[4,5-b]pyridines .
Scientific Research Applications
Anticancer Applications
The imidazo[4,5-b]pyridine scaffold is recognized for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.
Case Studies and Findings:
- Inhibition of Cancer Cell Proliferation :
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HeLa | 1.8 - 3.2 | Antiproliferative |
| SW620 | 1.8 - 3.2 | Antiproliferative |
- Mechanism of Action :
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against a range of pathogens.
Research Insights:
- Broad-Spectrum Activity :
| Pathogen | Activity Type |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Bacillus subtilis | Moderate |
- Case Study :
Antiviral Activity
While less explored than its anticancer and antimicrobial activities, preliminary studies suggest potential antiviral efficacy.
Observations :
- The antiviral properties of imidazo[4,5-b]pyridine derivatives are still under investigation, but initial findings indicate they may possess activity against certain viral strains .
Kinase Inhibition
The compound's structure allows it to act as a potent inhibitor of various kinases involved in cancer progression.
Key Findings :
- Inhibition Profiles :
- A study identified a derivative of imidazo[4,5-b]pyridine as a dual inhibitor of FLT3 and Aurora kinases, which play critical roles in acute myeloid leukemia (AML). This compound demonstrated a Kd of 6.2 nM for FLT3 kinase and showed selectivity against FLT3 mutants associated with poor prognosis in AML patients .
| Kinase Type | Kd (nM) |
|---|---|
| FLT3 | 6.2 |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
Mechanism of Action
The mechanism of action of 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine with key analogues from the evidence:
Key Observations:
- Chlorine Position: Chlorine at C6 (vs.
- Methyl vs. Ethyl Groups : Methyl groups (C2, C7) reduce steric bulk compared to ethyl substitutions (e.g., ), which may influence solubility and bioavailability.
- Electron-Withdrawing Groups : The trifluoromethyl group in increases electronegativity, affecting binding to hydrophobic enzyme pockets.
Pharmacological Activity Comparison
Imidazo[4,5-b]pyridine derivatives exhibit diverse pharmacological profiles depending on substituents:
Notable Findings:
- Antimicrobial Activity : Alkylation at N3/N4 positions (e.g., ) enhances antimicrobial potency by improving membrane penetration.
- Multitarget Potential: Derivatives with pyrazinyl or triazolyl groups (e.g., ) show dual kinase inhibition and antiproliferative effects .
Physicochemical Properties
Solubility and stability vary significantly across analogues:
Critical Insights:
- Organic Solubility: Methyl/ethyl substitutions (e.g., ) improve solubility in DMSO/ethanol, facilitating in vitro studies.
- Aqueous Limitations : Chlorine and aromatic groups (e.g., ) reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine (CAS No. 219768-44-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8ClN3
- Molecular Weight : 181.62 g/mol
- Structure : The compound features a chlorinated imidazo[4,5-b]pyridine core, which is pivotal for its biological activity.
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various kinases. A study highlighted its role as a potent inhibitor of Aurora kinases, which are crucial in cell division and are often implicated in cancer progression. The compound demonstrated an inhibitory constant () of 7.5 nM for Aurora-A and 48 nM for Aurora-B kinases .
Table 1: Kinase Inhibition Profile
| Kinase | (nM) |
|---|---|
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. For instance, it inhibited the growth of SW620 and HCT116 colorectal cancer cells with GI50 values of 0.34 µM and 0.23 µM respectively . These findings suggest that the compound could be a viable candidate for further development in cancer therapy.
Case Study: Anticancer Efficacy
In a comparative study involving multiple imidazo[4,5-b]pyridine derivatives, this compound was noted for its superior potency against specific cancer cell lines compared to other derivatives . The study utilized sulforhodamine B assays to quantify cytotoxicity, revealing significant inhibition rates.
The mechanism through which this compound exerts its effects involves the selective inhibition of kinases that are critical for tumor cell proliferation and survival. By targeting these enzymes, the compound disrupts signaling pathways essential for cancer cell growth.
Recent Advances and Future Directions
Recent advancements in synthetic methodologies have facilitated the exploration of novel derivatives based on the imidazo[4,5-b]pyridine scaffold. These derivatives are being evaluated for enhanced selectivity and potency against various kinases and cancer types . Future research should focus on optimizing these compounds to improve their pharmacokinetic properties and reduce potential side effects.
Q & A
Q. Basic Research Focus
- UV/Vis Spectroscopy : Confirm λmax at 244 nm and 286 nm in ethanol, consistent with the conjugated heteroaromatic system .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>98%) and detection of trace intermediates .
- <sup>1</sup>H NMR : Key signals include singlet for N-methyl groups (δ ~3.2 ppm) and aromatic protons (δ ~7.5–8.2 ppm) .
What strategies mitigate regioselectivity challenges during functionalization of the imidazo[4,5-b]pyridine core?
Advanced Research Focus
Regioselectivity issues arise during nitration and alkylation due to competing reactivity at positions 5 and 7:
- Directed metalation : Use directing groups (e.g., amides) to block undesired positions. For example, ethyl carbamate at position 5 directs substitution to position 7 .
- Protection/deprotection : Temporarily protect reactive sites (e.g., with trityl groups) to enable selective modification .
Case Study : Nitration of 5-amino-7-chloro derivatives favors position 3 due to electron-donating amino groups, achieving >90% regioselectivity .
What are the solubility properties and recommended storage conditions?
Q. Basic Research Focus
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 30 |
| Ethanol | 10 |
| PBS (pH 7.2) | 0.25 |
| Storage : |
- Store as a crystalline solid at -20°C under argon; stability ≥4 years .
Handling : - Prepare stock solutions in DMSO and dilute in PBS to ≤0.5 mg/mL to avoid precipitation .
How can computational methods predict biological activity of derivatives?
Q. Advanced Research Focus
- Docking Studies : Map the scaffold into kinase active sites (e.g., ALK) using PyMol or AutoDock. Key interactions include H-bonding with hinge regions (N1/N3 positions) and hydrophobic packing with methyl groups .
- QSAR Models : Correlate substituent lipophilicity (clogP) with cellular IC50 values. For example, adding bulky groups at position 2 improves ALK inhibition (IC50 < 10 nM) but reduces solubility .
How to resolve contradictions in reported biological activities across studies?
Advanced Research Focus
Discrepancies in activity (e.g., antiproliferative vs. kinase inhibition) arise from:
- Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural Modifications : Compare substituent effects. For instance, 6-chloro derivatives show ALK inhibition, while 7-nitro analogs exhibit antiproliferative activity via DNA intercalation .
Resolution Strategy : - Conduct orthogonal assays (e.g., SPR for binding affinity + cell viability assays).
- Validate target engagement using CRISPR knockouts .
How to design derivatives for enhanced kinase selectivity?
Q. Advanced Research Focus
- Selectivity Filters : Introduce hydrogen bond donors (e.g., -NH2 at position 7) to exploit unique kinase active site residues. Example: 7-amino-6-chloro derivatives show >100x selectivity for ALK over IGF1R .
- Steric Tweaks : Replace methyl groups with cyclopropyl to avoid off-target interactions (e.g., with ROS1 kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
